molecular formula C12H7ClF4N2O2 B13428744 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone

2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone

Cat. No.: B13428744
M. Wt: 322.64 g/mol
InChI Key: INGLCBNUVJMQKR-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.

    Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

    Formation of Pyridazinone Ring: Cyclization reactions to form the pyridazinone core.

    Methylation and Trifluoromethylation: Introduction of methyl and trifluoromethyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, compounds of this class are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyridazinone derivatives with different substituents. Examples include:

  • 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(methyl)-3(2H)-pyridazinone
  • 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(ethyl)-3(2H)-pyridazinone

Uniqueness

The uniqueness of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone lies in its specific combination of substituents, which may confer unique biological activities and chemical reactivity compared to other pyridazinone derivatives.

Properties

Molecular Formula

C12H7ClF4N2O2

Molecular Weight

322.64 g/mol

IUPAC Name

2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)pyridazin-3-one

InChI

InChI=1S/C12H7ClF4N2O2/c1-5-6(12(15,16)17)4-18-19(11(5)21)9-3-10(20)7(13)2-8(9)14/h2-4,20H,1H3

InChI Key

INGLCBNUVJMQKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)O)C(F)(F)F

Origin of Product

United States

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